molecular formula C15H15N5O3S B5559498 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No. B5559498
M. Wt: 345.4 g/mol
InChI Key: MEXBVBHWWISCKP-LZYBPNLTSA-N
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Description

This chemical compound is part of a broader class of chemicals known for their diverse range of chemical reactions and properties. Its structure suggests potential for various applications in chemical synthesis and analysis.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including condensation reactions that combine smaller units into a larger structure. For example, the synthesis of related compounds has been reported through a reaction sequence ending with condensation involving different aldehyde derivatives (Ablo Evrard et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using techniques such as NMR spectroscopy and X-ray crystallography. The detailed structural analysis provides insights into the conformation and configuration of the molecule, which is crucial for understanding its reactivity and properties. For instance, the crystal structure of related N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides has been elucidated, revealing important aspects of their molecular geometry (T. V. Quoc et al., 2019).

Scientific Research Applications

Anticancer Activity

One significant area of application for derivatives of this compound is in anticancer research. A study by Khaled R. A. Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with similar structural motifs, showed that these compounds exhibited antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, the derivative 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one displayed potent inhibitory activity, suggesting a promising direction for developing new anticancer agents (Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R., 2014).

Antitubercular and Cytotoxic Properties

In another study, L. Yurttaş et al. (2015) synthesized N’-(arylidene)-4-[(pyrimidine-2-yl)thio]butanohydrazide derivatives, which were evaluated for their antitubercular and cytotoxic activities. These compounds demonstrated moderate antitubercular activity and one particular compound, N’-(4-nitrobenzylidene)-4-[(pyrimidine-2-yl)thio]butanohydrazide, showed promising cytotoxic activity when compared with standard drugs, highlighting the potential of these compounds in tuberculosis treatment and cancer therapy (Yurttaş, L., Kaplancıklı, Z., Cantürk, Z., & Karaca Gençer, H., 2015).

Nonlinear Optical Properties

The synthesis and characterization of hydrazones, including derivatives similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide, have been studied for their nonlinear optical properties. A study conducted by K. Naseema et al. (2010) explored the nonlinear optical properties of three hydrazones using a single beam z-scan technique. These compounds demonstrated two-photon absorption, indicating their potential application in optical device applications such as optical limiters and switches (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).

Antimicrobial Activity

Additionally, derivatives of this chemical structure have been explored for their antimicrobial activities. A. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines that were tested in vitro for their antimicrobial activities. This study shows the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A., 2002).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-10-6-11(2)18-15(17-10)24-9-14(21)19-16-8-12-4-3-5-13(7-12)20(22)23/h3-8H,9H2,1-2H3,(H,19,21)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXBVBHWWISCKP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

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